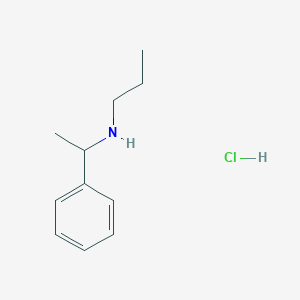

N-(1-Phenylethyl)-1-propanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-Phenylethyl)-1-propanamine hydrochloride, also known as N-Phenylpropan-1-amine hydrochloride (NPPH), is an organic compound with the chemical formula C9H13N•HCl. It is a colorless crystalline solid that is soluble in water and ethanol. NPPH is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist. This compound exhibits high affinity and long duration of action, with notable efficacy in pre-clinical tests relevant to emesis and depression treatments. Its synthesis involves the construction of a solubilizing group, highlighting its potential for both intravenous and oral clinical administration (Harrison et al., 2001).

Novel Synthetic Approaches

Research on the synthesis of derivatives related to N-(1-Phenylethyl)-1-propanamine hydrochloride has led to the development of novel therapeutic compounds and analytical methods. For instance, the preparation of diastereoisomeric phosphines as ligands for nickel-catalyzed asymmetric cross-coupling showcases innovative synthetic approaches. These methodologies aim to enhance enantiomeric excess in resultant compounds, which is critical for the development of pharmaceuticals with specific biological activities (Hayashi et al., 1981).

Analytical Techniques in Forensic and Clinical Toxicology

The determination of trace amounts of related compounds in biological samples has significant implications in forensic and clinical toxicology. Advanced analytical techniques, such as molecular-imprinted polymer-based sorbents for solid-phase extraction, have been applied to improve the sensitivity of detection methods. These advancements facilitate the accurate identification of substances and their metabolites, aiding in toxicological analysis and drug monitoring (Bykov et al., 2017).

Antidepressant Compounds

The synthesis and biological evaluation of compounds such as 3,4-Diphenyl-1H-pyrazole-1-propanamine have led to the identification of potential antidepressants with reduced side effects. This line of research is crucial for developing more effective and safer treatments for mental health conditions (Bailey et al., 1985).

Metabolic Studies and Drug Development

Investigations into the metabolism of compounds like S-1, a selective androgen receptor modulator, provide valuable insights into their pharmacokinetic characteristics. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs, informing their development and therapeutic application (Wu et al., 2006).

Safety and Hazards

Orientations Futures

The future directions for research on “N-(1-Phenylethyl)-1-propanamine hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine or materials science could be investigated .

Mécanisme D'action

Target of Action

N-(1-Phenylethyl)-1-propanamine hydrochloride, also known as Phenethylamine, primarily targets the Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play a crucial role in various biological processes. Primary amine oxidase is involved in the metabolism of amines, while trypsin-1 and trypsin-2 are serine proteases that play a role in digestion.

Mode of Action

For instance, its interaction with primary amine oxidase could lead to the modulation of amine metabolism .

Biochemical Pathways

It is anticipated that the compound’s interaction with its targets could influence several pathways, particularly those related to amine metabolism and digestion .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The molecular and cellular effects of N-(1-Phenylethyl)-1-propanamine hydrochloride’s action are largely dependent on its interaction with its targets. For instance, its interaction with primary amine oxidase could lead to changes in amine metabolism, potentially influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-Phenylethyl)-1-propanamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

N-(1-phenylethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFQDURQIBCXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149499-66-1 |

Source

|

| Record name | (1-phenylethyl)(propyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2957617.png)

![N-(2-chloro-4-fluorophenyl)-5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2957633.png)

![1-(2-Chlorobenzyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2957636.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)

![Methyl (E)-4-oxo-4-[[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]but-2-enoate](/img/structure/B2957640.png)